molecular formula C24H27N5O2 B11414422 N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide

N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide

Cat. No.: B11414422
M. Wt: 417.5 g/mol
InChI Key: JBYQLTWTUHRETD-UHFFFAOYSA-N
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Description

N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other suitable electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C24H27N5O2/c1-17(2)14-15-28-23(31)19-10-6-7-11-20(19)29-21(26-27-24(28)29)12-13-22(30)25-16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,25,30)

InChI Key

JBYQLTWTUHRETD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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